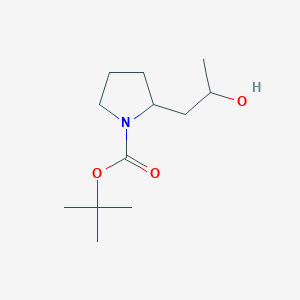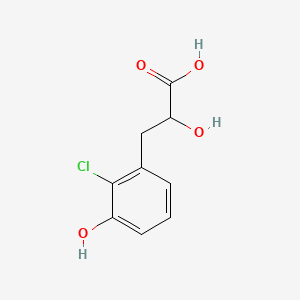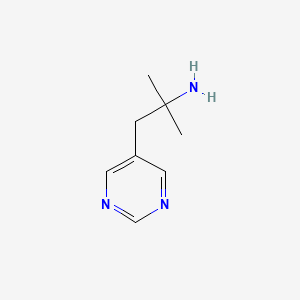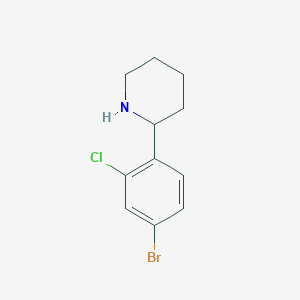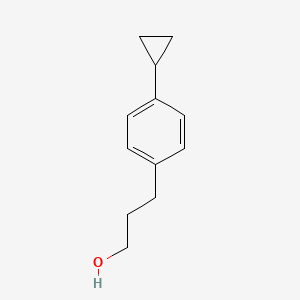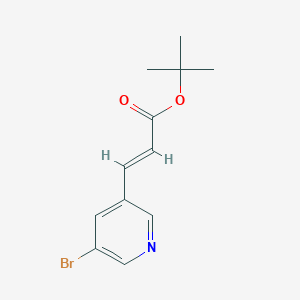
(E)-tert-butyl 3-(5-bromopyridin-3-yl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl (2E)-3-(5-bromopyridin-3-yl)prop-2-enoate: is an organic compound that features a tert-butyl ester group attached to a conjugated system involving a bromopyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2E)-3-(5-bromopyridin-3-yl)prop-2-enoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-bromopyridine-3-carbaldehyde.
Knoevenagel Condensation: The aldehyde undergoes a Knoevenagel condensation with tert-butyl acetoacetate in the presence of a base such as piperidine or pyridine. This reaction forms the desired enone system.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain tert-butyl (2E)-3-(5-bromopyridin-3-yl)prop-2-enoate in high purity.
Industrial Production Methods: In an industrial setting, the synthesis of tert-butyl (2E)-3-(5-bromopyridin-3-yl)prop-2-enoate may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-butyl (2E)-3-(5-bromopyridin-3-yl)prop-2-enoate can undergo oxidation reactions, particularly at the enone system, to form various oxidized products.
Reduction: The compound can be reduced using reagents such as sodium borohydride or lithium aluminum hydride to yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Oxidized derivatives of the enone system.
Reduction: Corresponding alcohols.
Substitution: Functionalized pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic reactions to facilitate the formation of carbon-carbon bonds.
Biology:
Biological Probes: Utilized in the development of biological probes for studying enzyme activity and protein interactions.
Medicine:
Drug Development: Investigated as a potential intermediate in the synthesis of pharmaceutical compounds with therapeutic properties.
Industry:
Material Science: Applied in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of tert-butyl (2E)-3-(5-bromopyridin-3-yl)prop-2-enoate involves its interaction with various molecular targets. The enone system can act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
- tert-butyl (2E)-3-(4-bromophenyl)prop-2-enoate
- tert-butyl (2E)-3-(3-bromopyridin-2-yl)prop-2-enoate
- tert-butyl (2E)-3-(6-bromopyridin-2-yl)prop-2-enoate
Comparison:
- Structural Differences: The position of the bromine atom on the pyridine ring can significantly influence the reactivity and properties of the compound.
- Reactivity: tert-butyl (2E)-3-(5-bromopyridin-3-yl)prop-2-enoate may exhibit unique reactivity patterns due to the specific electronic effects of the bromine substituent at the 5-position.
- Applications: While similar compounds may be used in analogous applications, the specific properties of tert-butyl (2E)-3-(5-bromopyridin-3-yl)prop-2-enoate can make it more suitable for certain reactions and applications.
Propiedades
Fórmula molecular |
C12H14BrNO2 |
|---|---|
Peso molecular |
284.15 g/mol |
Nombre IUPAC |
tert-butyl (E)-3-(5-bromopyridin-3-yl)prop-2-enoate |
InChI |
InChI=1S/C12H14BrNO2/c1-12(2,3)16-11(15)5-4-9-6-10(13)8-14-7-9/h4-8H,1-3H3/b5-4+ |
Clave InChI |
ITWAJFFCKZFUBO-SNAWJCMRSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)/C=C/C1=CC(=CN=C1)Br |
SMILES canónico |
CC(C)(C)OC(=O)C=CC1=CC(=CN=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


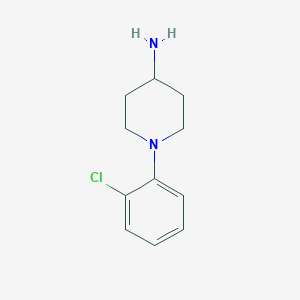
![5-iodo-2H,3H-furo[2,3-b]pyridine](/img/structure/B13618925.png)
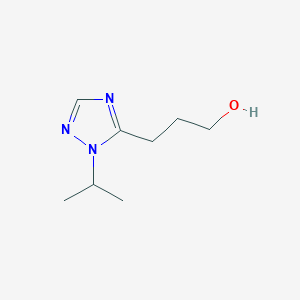
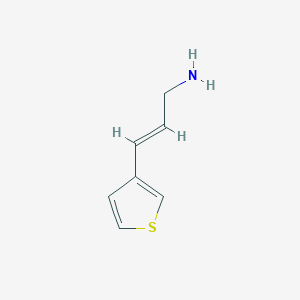

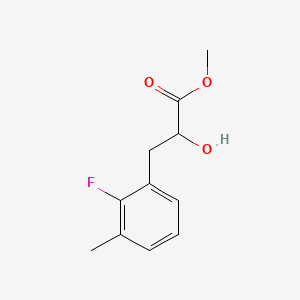
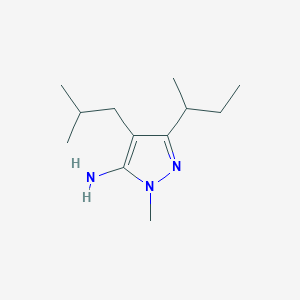
![1-bromo-3-iodo-5H,6H,7H-pyrrolo[1,2-c]imidazole](/img/structure/B13618978.png)
![Methyl({[2-(propan-2-yl)phenyl]methyl})amine](/img/structure/B13618983.png)
